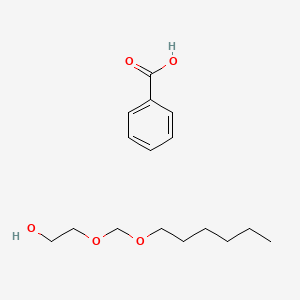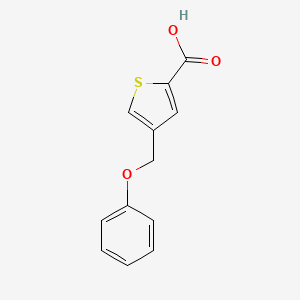
4-(Phenoxymethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenoxymethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a phenoxymethyl group attached to the thiophene ring at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxymethyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds. In this reaction, aromatic ketones are allowed to react with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives, which are then hydrolyzed to form the desired thiophene carboxylic acid derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxymethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the thiophene ring or the phenoxymethyl group.
Scientific Research Applications
4-(Phenoxymethyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A closely related compound with a carboxylic acid group at the 2-position of the thiophene ring.
Thiophene-3-carboxylic acid: Another similar compound with the carboxylic acid group at the 3-position.
4-(Phenoxymethyl)thiophene: A compound similar to 4-(Phenoxymethyl)thiophene-2-carboxylic acid but lacking the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the phenoxymethyl group and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
61854-92-0 |
|---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
4-(phenoxymethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-6-9(8-16-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2,(H,13,14) |
InChI Key |
NLTHHIXWPQULTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


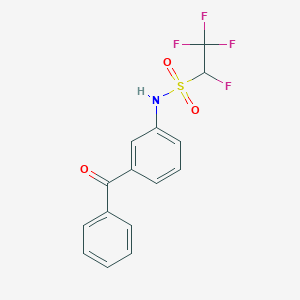
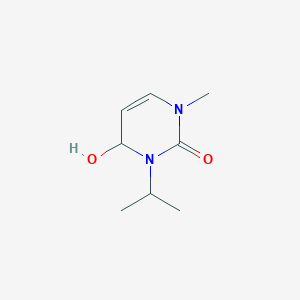
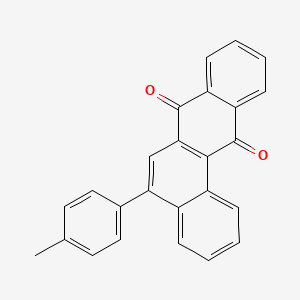
![1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14544691.png)
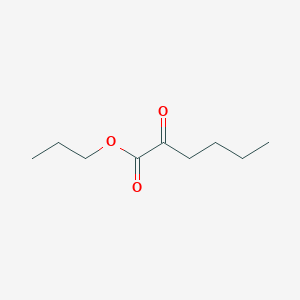
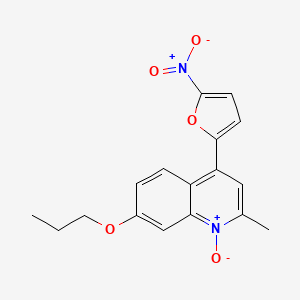

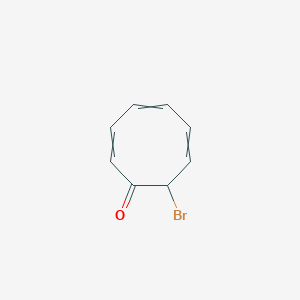

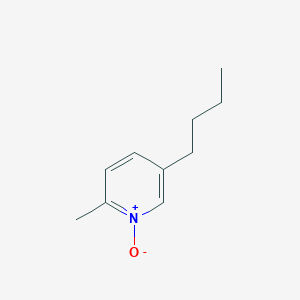
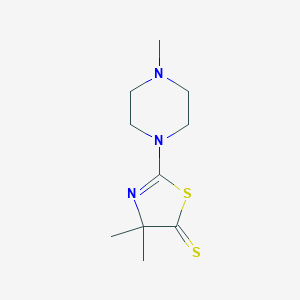
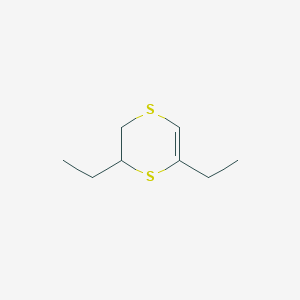
![1-Butene, 4-[(2-ethoxypropyl)thio]-](/img/structure/B14544745.png)
